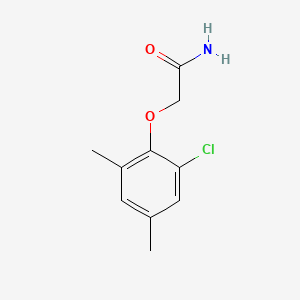

2-(2-Chloro-4,6-dimethylphenoxy)acetamide

Description

Significance of Phenoxyacetamide Scaffold in Contemporary Chemical Research

The phenoxyacetamide scaffold is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility has made phenoxyacetamide derivatives a focal point of research for discovering new therapeutic agents. The inherent structural features of the phenoxyacetamide core allow for modifications that can fine-tune the molecule's steric, electronic, and hydrophobic properties, thereby influencing its interaction with biological systems.

The significance of this scaffold is underscored by the wide range of biological activities exhibited by its derivatives. These activities include potential applications as anticonvulsants, analgesics, antibacterials, anti-inflammatories, and anticancer agents. The adaptability of the phenoxyacetamide structure continues to make it an attractive starting point for the design and synthesis of novel compounds with potential therapeutic value.

Overview of Substituted Phenoxyacetamide Derivatives in Academic Literature

Academic literature is replete with studies on a multitude of substituted phenoxyacetamide derivatives, highlighting their broad spectrum of biological activities. The nature and position of substituents on the phenoxy ring and the acetamide (B32628) moiety play a crucial role in determining the specific activity of the compound.

For instance, the introduction of halogen atoms, alkyl groups, or other functional groups onto the phenoxy ring can significantly impact the compound's efficacy and target selectivity. Research has demonstrated that these derivatives are associated with a variety of biological actions, including:

Herbicidal Activity: Certain phenoxyacetic acid derivatives, which are structurally related to phenoxyacetamides, are known to possess herbicidal properties.

Antimicrobial Activity: Various substituted phenoxyacetamides have been investigated for their potential as antibacterial and antifungal agents.

Medicinal Applications: A significant body of research focuses on the development of phenoxyacetamide derivatives as potential treatments for a range of diseases, including cancer and inflammatory conditions.

The following table summarizes the diverse biological activities reported for various substituted phenoxyacetamide derivatives in scientific literature.

| Activity Investigated | Example of Derivative Class | Reference |

| Anticancer | Substituted phenoxy-N-phenylacetamide | nih.gov |

| Anti-inflammatory | Phenoxy acid hydrazides | researchgate.net |

| Antimicrobial | N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamides | pharmaffiliates.com |

| Herbicidal | Phenoxyacetic acid derivatives | |

| Antiviral | General phenoxyacetamide derivatives | researchgate.net |

| Anthelmintic | N-Aryl-2-(benzothiazol-2-ylthio)acetamide | pharmaffiliates.com |

Research Focus on 2-(2-Chloro-4,6-dimethylphenoxy)acetamide and Related Analogues

While extensive research exists for the broader phenoxyacetamide class, specific studies focusing solely on this compound are limited in the public academic domain. However, significant insights can be drawn from research on its close structural analogues, particularly chloroacetamide and other substituted phenoxyacetamide derivatives.

The research on related compounds suggests that the presence of a chlorine atom and methyl groups on the phenoxy ring, as seen in this compound, likely imparts specific biological activities. The chloroacetamide class of compounds, in particular, is well-documented for its herbicidal and fungicidal properties. This activity is often attributed to their ability to act as alkylating agents.

For example, herbicides like metolachlor, which is a chloroacetamide, function by inhibiting the synthesis of very-long-chain fatty acids in target weeds. It is plausible that this compound could exhibit similar mechanisms of action.

The herbicidal and fungicidal potential of various chloroacetamide derivatives is a prominent theme in the available literature. The table below presents findings on the biological activities of compounds structurally related to this compound.

| Compound/Analogue Class | Biological Activity | Key Findings |

| 2-chloro-N-phenylacetamide | Antifungal | Showed activity against Aspergillus flavus. |

| Chloroacetamide Herbicides (e.g., Metolachlor) | Herbicidal | Inhibit very-long-chain fatty acid synthesis. |

| Substituted Phenoxyacetic Acids | Herbicidal | Derivatives of natural phenols showed phytotoxic activity. |

| N-substituted chloroacetamides | Antimicrobial | Demonstrated antibacterial and antifungal properties. |

The synthesis of such compounds typically involves the reaction of a substituted phenol (B47542) with a haloacetamide derivative. For this compound, a probable synthetic route would involve the reaction of 2-chloro-4,6-dimethylphenol (B3031752) with 2-chloroacetamide (B119443). Further research focusing specifically on this compound is necessary to fully elucidate its chemical properties and biological potential.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4,6-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXRQUGFQDSQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OCC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Phenoxyacetamide Compounds

General Strategies for the Synthesis of Phenoxyacetamide Derivatives

The construction of phenoxyacetamide derivatives is typically achieved through several established synthetic strategies. These methods provide versatile pathways to the core structure and allow for extensive derivatization.

Multi-Step Reaction Sequences for Core Structure Formation

The synthesis of complex organic molecules like phenoxyacetamide derivatives often requires a multi-step approach to build the desired chemical architecture in a controlled manner. vapourtec.com Such sequences involve a series of distinct chemical reactions performed in a specific order. vapourtec.com For phenoxyacetamides, a common multi-step process begins with the synthesis of a substituted phenol (B47542), which is then coupled with a haloacetyl derivative, followed by amidation to form the final product. This stepwise approach allows for the purification of intermediates and precise control over the final structure. mit.edu For instance, the synthesis of related N-substituted acetamide (B32628) derivatives of 1,3,4-oxadiazoles has been successfully achieved through a three-step reaction sequence. nih.gov The development of integrated, continuous manufacturing processes for pharmaceuticals also highlights the importance of well-defined multi-step synthesis and workup sequences. mit.edutue.nl

Condensation Reactions for Derivatization

Condensation reactions are fundamental in the synthesis of phenoxyacetamides, particularly for the formation of the amide bond. libretexts.orglibretexts.org An amidation reaction, where a carboxylic acid or its derivative (like an acyl chloride) combines with an amine, is a classic example of condensation. libretexts.orgnih.gov In the context of phenoxyacetamide synthesis, this can involve the reaction of a phenoxyacetic acid with ammonia (B1221849) or an amine to yield the corresponding amide, typically with the removal of a small molecule like water. libretexts.orgresearchgate.net This method is also used to introduce different substituents on the amide nitrogen, allowing for the creation of a diverse library of derivatives. nih.gov For example, novel phenoxy acetamide derivatives containing phthalimide (B116566) or naphthalimide rings have been synthesized through condensation reactions with various acid anhydrides. nih.gov

Nucleophilic Reaction Approaches in Phenoxyacetamide Synthesis

Nucleophilic substitution is a cornerstone of phenoxyacetamide synthesis, primarily used to form the ether linkage between the phenyl ring and the acetamide moiety. youtube.comsavemyexams.com A common approach is the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile and attacks an electrophilic carbon atom, such as the one in a haloacetamide (e.g., 2-chloroacetamide). youtube.comsavemyexams.com The phenoxide is typically generated by treating the corresponding phenol with a base. This reaction is a powerful tool for creating the C-O-C bond characteristic of the phenoxyacetamide core. youtube.com The synthesis of various N-substituted chloroacetamide derivatives often begins with a nucleophilic substitution reaction between chloroacetyl chloride and different amines. ijpsr.info Similarly, the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide involves the reaction of 4-aminophenol (B1666318) with chloroacetyl chloride, where the amino group acts as the nucleophile. neliti.comnih.gov

Molecular Hybridization Strategies in Designing Novel Compounds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. mdpi.com This approach aims to create hybrid compounds with enhanced affinity, better efficacy, or a modified biological activity profile compared to the parent molecules. mdpi.com The phenoxyacetamide scaffold can be used as a core structure to be hybridized with other known bioactive moieties. By linking the phenoxyacetamide unit with other heterocyclic rings or functional groups known for specific biological activities, novel compounds with potentially synergistic or unique properties can be designed and synthesized. mdpi.com

Precursor Chemistry and Reaction Conditions in Phenoxyacetamide Synthesis

The synthesis of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide relies on the careful selection of precursors and the optimization of reaction conditions. The primary precursors are a substituted phenol and a haloacetyl derivative.

The key precursors for the synthesis of this compound are:

2-Chloro-4,6-dimethylphenol (B3031752): This provides the substituted phenoxy portion of the molecule.

2-Chloroacetamide (B119443) or Chloroacetyl chloride: These reagents provide the acetamide portion. The reaction of 2-Chloro-4,6-dimethylphenol with 2-chloroacetamide (via Williamson ether synthesis) or the acylation of an amine with (2-chloro-4,6-dimethylphenoxy)acetyl chloride (formed from the corresponding acid) are viable routes.

The synthesis of related N-arylacetamides often involves the reaction of a substituted aniline (B41778) with chloroacetyl chloride. chemicalbook.comthermofisher.com For example, 2-chloro-N-(2,6-dimethylphenyl)acetamide is synthesized from 2,6-dimethylaniline (B139824) and chloroacetyl chloride. chemicalbook.com Similarly, lopinavir (B192967) synthesis involves the preparation of (2,6-dimethylphenoxy)acetic acid, which is then converted to its acid chloride using thionyl chloride before reacting with an amine. nih.gov The reaction conditions are critical for a successful synthesis and are typically optimized for temperature, solvent, and catalyst.

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile, THF) | Solubilizes reactants and facilitates nucleophilic substitution. neliti.comresearchgate.net |

| Base | Inorganic bases (e.g., K₂CO₃, Na₂CO₃, NaOH) | Deprotonates the phenol to form the more nucleophilic phenoxide ion. researchgate.net |

| Temperature | Room temperature to reflux (e.g., 70-85°C) | Increases reaction rate; specific temperature depends on reactant stability. researchgate.netresearchgate.net |

| Reaction Time | Several hours (e.g., 4 to 30 hours) | Ensures the reaction proceeds to completion. neliti.comresearchgate.net |

Optimization of Synthetic Pathways for Enhanced Chemical Yields and Specificity

Optimizing synthetic pathways is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. numberanalytics.com This involves systematically adjusting various reaction parameters. For phenoxyacetamide synthesis, several factors can be fine-tuned to improve efficiency and specificity.

Key areas for optimization include:

Catalyst Selection: While the Williamson ether synthesis is often base-mediated, phase-transfer catalysts can be employed to enhance the reaction rate and yield, especially in biphasic systems. researchgate.net For C-H functionalization reactions on the phenoxyacetamide core, transition metal catalysts like rhodium are used. rsc.orgresearchgate.netrsc.orgnih.govresearchgate.net

Reactant Stoichiometry: Adjusting the molar ratio of the phenol, haloacetyl compound, and base can significantly impact the yield and prevent the formation of side products.

Temperature and Pressure Control: Fine-tuning the reaction temperature can balance the reaction rate against the potential for decomposition or side reactions. numberanalytics.com

Solvent Effects: The choice of solvent can influence reactant solubility and the reaction mechanism, thereby affecting both yield and selectivity. numberanalytics.com

A systematic approach, often involving a design of experiments (DoE) methodology, can identify the optimal combination of these factors to achieve the highest possible yield and purity of this compound. nih.govresearchgate.net

| Factor | Strategy | Expected Outcome |

|---|---|---|

| Catalyst | Screening different bases and phase-transfer catalysts. | Increased reaction rate and yield. researchgate.net |

| Solvent | Testing a range of polar aprotic and protic solvents. | Improved solubility and reaction efficiency. numberanalytics.com |

| Temperature | Varying the reaction temperature systematically. | Finding the optimal balance between reaction rate and product stability. researchgate.net |

| Concentration | Adjusting the concentration of reactants. | Maximizing product formation while minimizing side reactions. numberanalytics.com |

Structural Elucidation and Advanced Analytical Characterization of Phenoxyacetamide Compounds

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic analysis is fundamental to the confirmation of a chemical structure. By probing the interactions of molecules with electromagnetic radiation, each technique provides unique pieces of information that, when combined, allow for an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: A proton NMR spectrum would be expected to confirm the number of unique proton environments, their electronic environments, and their proximity to other protons. For 2-(2-Chloro-4,6-dimethylphenoxy)acetamide, one would anticipate distinct signals for the two aromatic protons, the two methyl groups on the phenyl ring, the methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) group, and the amide (-NH₂) protons. The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of these signals would be crucial for confirming the substitution pattern of the aromatic ring and the connectivity of the phenoxyacetamide moiety.

¹³C-NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The spectrum would be expected to show distinct signals for the carbonyl carbon of the amide, the methylene carbon, the two methyl carbons, and the carbons of the aromatic ring, including those directly bonded to the oxygen, chlorine, and methyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching of the primary amide (typically two bands in the region of 3400-3200 cm⁻¹).

C=O stretching of the amide group (a strong absorption around 1680-1630 cm⁻¹).

C-O-C stretching of the aryl ether linkage.

C-H stretching and bending vibrations for the aromatic ring and methyl/methylene groups.

C-Cl stretching in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum of this compound, one would expect to observe:

A molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound (C₁₀H₁₂ClNO₂). The presence of the chlorine atom would be confirmed by an isotopic peak (M+2) with an intensity approximately one-third that of the molecular ion peak.

Characteristic fragmentation patterns resulting from the cleavage of the ether bond, loss of the acetamide side chain, or other bond ruptures, providing further structural confirmation.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages for C, H, and N would be compared to the theoretically calculated values for the molecular formula C₁₀H₁₂ClNO₂ to verify the compound's elemental composition and support its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment

HPLC is a crucial technique for determining the purity of a compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a sample of this compound would be analyzed to detect the presence of any impurities, such as starting materials or side-products from its synthesis. A high-purity sample would ideally show a single, sharp peak in the chromatogram. The purity is typically expressed as a percentage based on the relative area of the main peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λmax) in the UV region, corresponding to π→π* transitions within the substituted benzene (B151609) ring. The position and intensity of these absorptions are influenced by the electronic effects of the substituents (chloro, dimethyl, and phenoxyacetamide groups) on the aromatic system.

Computational Chemistry and Mechanistic Probing of Phenoxyacetamide Compounds

Density Functional Theory (DFT) Investigations

DFT studies have been crucial in understanding the intricate mechanisms of reactions involving the N-phenoxyacetamide scaffold, particularly in the context of transition-metal catalysis. These computational analyses provide detailed energy profiles of reaction pathways, helping to rationalize observed outcomes and guide further synthetic efforts.

DFT calculations have been employed to elucidate the mechanism of Rhodium(III)-catalyzed C–H activation of N-phenoxyacetamide. acs.orgresearchgate.netnih.gov In these reactions, the amido group of an internal oxidant often serves as a leaving group. acs.orgresearchgate.netnih.gov The computational studies have detailed the impact of different substrates, such as alkynes versus cyclopropenes, on the specific mechanistic pathway the reaction follows. acs.orgresearchgate.netnih.gov These investigations clarify the sequence of elementary steps, including C-H bond cleavage, migratory insertion, and reductive elimination, providing a foundational understanding of how derivatives like 2-(2-Chloro-4,6-dimethylphenoxy)acetamide would behave under similar catalytic conditions.

The analysis of catalytic cycles through DFT reveals that the nature of the coupling partner significantly influences the oxidation state of the rhodium catalyst throughout the reaction. acs.orgresearchgate.netnih.gov When N-phenoxyacetamide reacts with an alkyne substrate, the rhodium center maintains its Rh(III) oxidation state throughout the catalytic cycle. acs.orgresearchgate.netnih.gov In this pathway, the C–O bond-forming reductive elimination and the O–N bond cleavage occur in a concerted manner. acs.orgresearchgate.netnih.gov

Conversely, when a cyclopropene (B1174273) substrate is used, the reaction proceeds through a different catalytic cycle involving a Rh(V) nitrene intermediate. acs.orgresearchgate.netnih.gov This demonstrates that the catalytic process is not uniform and can be modulated by the choice of reagents, shifting between a Rh(III)-only cycle and a Rh(III)/Rh(V) cycle.

| Substrate | Catalytic Cycle | Key Intermediate | C-O Bond Formation Mechanism |

| Alkyne | Rh(III) only | Rh(III) intermediate | Simultaneous reductive elimination and O-N cleavage. acs.orgresearchgate.netnih.gov |

| Cyclopropene | Rh(III) / Rh(V) | Rh(V) nitrene | Electrocyclization from a Rh(III) intermediate. acs.orgresearchgate.netnih.gov |

A notable finding from DFT studies on the reaction of N-phenoxyacetamide with cyclopropenes is the occurrence of spin-state changes along the reaction coordinate. acs.orgresearchgate.netnih.gov The energy profiles for this specific substrate are accompanied by a change in the spin state of the rhodium complex. acs.orgresearchgate.netnih.gov Specifically, the calculations show that the triplet spin state of the key Rh(V) nitrene intermediate is lower in energy than its corresponding singlet spin state. acs.orgresearchgate.netnih.gov This exploration of spin surfaces is critical for accurately describing the reaction energetics and understanding the reactivity of high-valent organometallic intermediates.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how ligands like this compound might interact with biological targets.

The 2-phenoxyacetamide (B1293517) chemical group has been identified as a promising scaffold for developing antiviral agents, particularly inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. researchgate.netresearchgate.net In silico studies have been conducted on a series of 2-phenoxyacetamide derivatives to predict their binding modes and affinities toward the Mpro active site. researchgate.net

These docking studies predict specific interactions, such as hydrogen bonds, with key amino acid residues in the catalytic site of Mpro, including GLU166, GLY143, SER144, and the catalytic CYS145. researchgate.netnih.gov The binding affinity, often expressed as a docking score or binding free energy (ΔG), quantifies the stability of the ligand-protein complex. For example, one derivative showed a calculated binding energy of -7.20 kcal/mol, with hydrogen bond interactions between its amide oxygen and GLU166 and its acetyl oxygen with GLY143, SER144, and CYS145. researchgate.net

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Phenoxyacetamide Derivative 1 | SARS-CoV-2 Mpro | -7.20 | GLU166, GLY143, SER144, CYS145 researchgate.net |

| Phenoxyacetamide Derivative 2 | SARS-CoV-2 Mpro | Not Specified | No H-bond interactions observed researchgate.net |

The primary goal of molecular docking studies is to establish a correlation between computationally predicted binding affinities and experimentally observed biological activities. mdpi.comnih.gov By screening libraries of compounds in silico, researchers can prioritize the synthesis and in vitro testing of candidates with the most promising docking scores. nih.govmdpi.com

For phenoxyacetamide derivatives targeting SARS-CoV-2 Mpro, a lower calculated binding energy is hypothesized to correlate with stronger inhibition of the enzyme's activity. researchgate.netnih.gov This computational pre-screening is a time- and resource-efficient strategy in the early stages of drug discovery. nih.govscispace.com The insights gained from the predicted binding poses can also guide the rational design of new derivatives with improved potency and selectivity by modifying the chemical structure to enhance interactions with the target protein. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain the chemical reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

The Highest Occupied Molecular Orbital (HOMO) is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting a higher reactivity towards electrophiles. The Lowest Unoccupied Molecular Orbital (LUMO), on the other hand, is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating a higher reactivity towards nucleophiles.

For a molecule like this compound, the distribution of electron density in the HOMO and LUMO orbitals would be influenced by its various functional groups. The electron-rich phenoxy ring and the lone pairs on the oxygen and nitrogen atoms are expected to contribute significantly to the HOMO. In contrast, the LUMO is likely to be distributed over the aromatic ring and the carbonyl group, which can accept electron density.

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. These descriptors provide valuable insights into the molecule's electronic properties.

Energy Gap (ΔE): The difference between the LUMO and HOMO energy levels (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Hardness (η): Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half of the energy gap: η = (ELUMO - EHOMO) / 2.

Softness (S): Chemical softness is the reciprocal of hardness (S = 1/η) and indicates the ease of modifying the electron cloud.

Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(EHOMO + ELUMO) / 2.

Electronic Chemical Potential (μ): This is the negative of electronegativity (μ = -χ) and represents the escaping tendency of electrons from an equilibrium system.

The following table presents hypothetical, yet representative, quantum chemical descriptors for this compound, calculated from theoretical HOMO and LUMO energies. These values are illustrative and based on typical ranges observed for similar organic molecules.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | - | -6.5 |

| ELUMO | - | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Softness (S) | 1 / η | 0.377 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 |

| Electronic Chemical Potential (μ) | -χ | -3.85 |

Structure-Based Pharmacophore Modeling for Ligand Selection

Structure-based pharmacophore modeling is a powerful computational technique used in drug discovery and design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. patsnap.com This approach relies on the known 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy.

The process involves identifying the key interaction points between a known ligand and the amino acid residues in the binding pocket of the target protein. These interactions are then abstracted into a pharmacophore model, which represents the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For a compound like this compound, a structure-based pharmacophore model could be developed if the structure of its biological target was known. The various functional groups of the molecule would contribute to the pharmacophoric features:

The acetamide (B32628) group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

The phenoxy oxygen can act as a hydrogen bond acceptor.

The dimethyl-substituted phenyl ring and the chloro group contribute to hydrophobic and aromatic interactions.

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the same spatial arrangement of features and are therefore likely to bind to the same target. This facilitates the identification of new potential lead compounds for further development.

The following table illustrates a hypothetical structure-based pharmacophore model that could be generated for this compound in a putative enzyme active site.

Table 2: Hypothetical Structure-Based Pharmacophore Model for this compound

| Pharmacophoric Feature | Molecular Moiety | Potential Interacting Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Lysine (backbone NH) | 2.9 |

| Hydrogen Bond Donor | Amide N-H | Aspartate (side chain C=O) | 3.1 |

| Hydrophobic | 4-Methyl Group | Leucine | 3.8 |

| Aromatic | Phenyl Ring | Phenylalanine | 4.5 |

| Halogen Bond Acceptor | Chlorine | Glycine (backbone C=O) | 3.2 |

This model would serve as a template to identify other molecules that can form similar interactions, thus aiding in the rational selection of potential ligands.

Biological Activities and Mechanistic Pathways of Phenoxyacetamide Derivatives

Antineoplastic and Apoptotic Mechanisms

Phenoxyacetamide derivatives exert their anticancer effects through a multi-faceted approach that targets fundamental processes of cancer cell survival and proliferation. These mechanisms include direct inhibition of cell growth, initiation of apoptosis (programmed cell death), and interruption of the cell division cycle. The specific molecular interactions underlying these effects are a key area of ongoing research.

The cytotoxic potential of phenoxyacetamide derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, various 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have shown notable anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. nih.govresearchgate.net The presence of halogen substituents on the aromatic ring has been noted to be favorable for this activity. nih.govresearchgate.net

Similarly, studies on other related acetamide (B32628) structures, such as 2-chloro-acetamide derivatives, have confirmed their cytotoxic effects. Thiazole-bearing 2-chloroacetamides exhibited significant activity against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua While comprehensive data for 2-(2-Chloro-4,6-dimethylphenoxy)acetamide across a wide range of cell lines is still emerging, the consistent anti-proliferative activity of the broader phenoxyacetamide class underscores its therapeutic potential. The inhibitory effects are often dose-dependent, with half-maximal inhibitory concentrations (IC50) varying based on the specific derivative and cancer cell line.

Illustrative Anti-Proliferative Activity of Phenoxyacetamide Derivatives

| Compound Class | Cancer Cell Line | Observed Effect |

|---|---|---|

| 2-(Substituted phenoxy) acetamides | MCF-7 (Breast Cancer) | Anticancer Activity |

| 2-(Substituted phenoxy) acetamides | SK-N-SH (Neuroblastoma) | Anticancer Activity |

| Thiazole-bearing 2-chloroacetamides | Jurkat (T-cell Leukemia) | Significant Cytotoxicity |

| Thiazole-bearing 2-chloroacetamides | MDA-MB-231 (Breast Cancer) | Significant Cytotoxicity |

This table represents findings from various studies on the broader class of phenoxyacetamide and related acetamide derivatives and is for illustrative purposes.

A primary mechanism through which phenoxyacetamide derivatives exhibit their antineoplastic effects is the induction of apoptosis. nih.gov This process of controlled cellular suicide is a critical pathway for eliminating malignant cells. The engagement of apoptotic pathways by these compounds involves a cascade of molecular events, targeting key regulatory proteins and enzymes.

Poly(ADP-ribose) polymerase 1 (PARP-1) is an enzyme crucial for DNA repair. Its inhibition can lead to an accumulation of DNA damage, particularly in cancer cells, which ultimately triggers apoptosis. Certain acetamide derivatives are known to inhibit PARP-1 by competing for the NAD+ binding site on the enzyme. nih.gov This hyperactivation and subsequent depletion of NAD+ is a pathway that can lead to cell death. nih.gov While not universally demonstrated for all phenoxyacetamides, PARP-1 inhibition represents a potential and significant mechanism for their anticancer action.

Caspases are a family of protease enzymes that are central executioners of apoptosis. The activation of these enzymes initiates a cascade that dismantles the cell in a controlled manner. Studies on acetamide derivatives have shown their ability to induce apoptosis through the activation of caspases 3, 8, and 9. nih.gov For example, certain 1,3,4-thiadiazole (B1197879) derivatives containing an acetamide structure demonstrated enhanced activity of caspases 3 and 9 in MCF-7 cells. nih.gov This activation suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, comprising both pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. Hypoxia has been shown to induce neuronal death by down-regulating Bcl-2 protein levels, which is followed by the activation of caspases. nih.gov Therapeutic agents can shift this balance in favor of cell death. Research indicates that some growth factors may prevent apoptosis by inhibiting the down-regulation of Bcl-2 levels. nih.gov The ability of phenoxyacetamide derivatives to modulate the expression levels of BAX and Bcl-2, thereby promoting apoptosis, is a likely component of their mechanism of action.

Cancer is characterized by uncontrolled cell division, which is a result of a dysregulated cell cycle. The cell cycle is composed of distinct phases (G1, S, G2, M), and progression through these phases is tightly controlled by checkpoints. Inducing cell cycle arrest at these checkpoints is a key strategy in cancer therapy to halt proliferation.

Phenoxyacetamide derivatives have been shown to interfere with the cell cycle, leading to arrest at various phases. For instance, some chalcones containing basic functionalities, which share structural similarities with certain bioactive compounds, have been observed to disrupt the cell cycle at the G1 and G2/M phases. sci-hub.se Low concentrations of cycloheximide (B1669411) can induce cell cycle arrest at the G1 and S phases in C6 glioma cells. nih.gov Furthermore, other compounds have been shown to cause cell cycle arrest in the G2/M phase. mdpi.comresearchgate.net This arrest prevents cancer cells from entering mitosis and undergoing division, thereby inhibiting tumor growth. The specific phase of arrest can depend on the chemical structure of the derivative and the genetic makeup of the cancer cell line. For example, some compounds have been found to induce G0/G1 phase arrest in neuroblastoma cells. nih.gov

Regulation of Key Signaling Pathways (e.g., NF-κB, Cyclin D1)

The nuclear factor-kappa B (NF-κB) and Cyclin D1 signaling pathways are critical in regulating cellular processes such as inflammation, proliferation, and survival. nih.govnih.gov Dysregulation of these pathways is a hallmark of many diseases, including cancer. nih.gov NF-κB, a protein complex, controls the transcription of DNA, cytokine production, and cell survival. nih.gov Cyclin D1, a key cell cycle regulator, is essential for the progression of cells from the G1 to the S phase of the cell cycle. nih.govnih.gov Overexpression of Cyclin D1 is implicated in various cancers, promoting uncontrolled cell proliferation. nih.govnih.gov

While the direct effects of this compound on the NF-κB and Cyclin D1 pathways have not been specifically documented in the available scientific literature, the modulation of these pathways is a recognized therapeutic strategy. mdpi.com For instance, dimethyl fumarate (B1241708) has been shown to inhibit the NF-κB pathway in breast cancer cells by covalently modifying the p65 protein. nih.gov Given that various anti-inflammatory and anti-cancer agents exert their effects through the suppression of NF-κB signaling and the regulation of cell cycle proteins like Cyclin D1, future research may explore the potential of phenoxyacetamide derivatives in this context. mdpi.com

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels and Mitochondrial Membrane Potential

Intracellular reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role as both deleterious and beneficial species. nih.govmdpi.com At low to moderate concentrations, ROS function as signaling molecules in various cellular processes. However, at high concentrations, they can induce oxidative stress, leading to cellular damage. nih.gov The mitochondrial membrane potential is a key indicator of mitochondrial function and cellular health. A decrease in mitochondrial membrane potential is often associated with cellular toxicity and apoptosis. nih.govsensusimpact.com

The specific impact of this compound on intracellular ROS levels and mitochondrial membrane potential has not been detailed in the reviewed literature. However, studies on other chemical compounds have established a link between exposure to certain chemicals and alterations in these cellular parameters. For example, some e-liquids have been found to cause a decrease in mitochondrial membrane potential and an increase in ROS production in a dose-dependent manner. nih.govsensusimpact.com These studies highlight the importance of evaluating the effects of novel chemical compounds on mitochondrial function and oxidative stress.

Anti-Metastatic Activities and Regulation of Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties to become mesenchymal stem cells. nih.govnih.govresearchgate.netmdpi.com This process is crucial in embryonic development, wound healing, and tissue regeneration. researchgate.net However, the aberrant activation of EMT is a hallmark of cancer progression and metastasis, allowing tumor cells to invade surrounding tissues and disseminate to distant organs. nih.govnih.gov The regulation of EMT is a key target for anti-cancer therapies. nih.govjuniperpublishers.com

There is currently no specific research available that details the anti-metastatic activities of this compound or its role in the regulation of EMT. The investigation of phytochemicals and other compounds for their ability to inhibit or reverse the EMT process is an active area of cancer research. nih.gov These studies often focus on the modulation of signaling pathways that are known to drive EMT, such as those involving various growth factors and transcription factors. researchgate.netmdpi.com

Anti-inflammatory and Analgesic Effects

Cyclooxygenase (COX-2) Enzyme Inhibition

Cyclooxygenase (COX) is an enzyme that is responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation and pain. archivepp.comnih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.govnih.gov Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.govstanford.edu

Compounds with an acetamide scaffold have been investigated as selective COX-2 inhibitors. archivepp.com The structural features of these derivatives play a crucial role in their selective binding to the COX-2 enzyme. nih.gov While direct studies on the COX-2 inhibitory activity of this compound are not available, its chemical structure as a phenoxyacetamide derivative suggests that it could potentially interact with the cyclooxygenase enzymes. Further enzymatic assays would be necessary to determine its potency and selectivity for COX-2.

Table 1: Examples of Selective COX-2 Inhibitors This table is for illustrative purposes and does not imply that this compound is a confirmed COX-2 inhibitor.

| Compound | Selectivity for COX-2 |

| Celecoxib | High |

| Rofecoxib | High |

| Etoricoxib | High |

| Valdecoxib | High |

Modulation of Pain Pathways

The modulation of pain pathways is a complex process involving the central and peripheral nervous systems. Nociceptive signals are transmitted from the periphery to the brain, where they are processed and perceived as pain. The transient receptor potential vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor, is a key player in the detection and transmission of noxious stimuli, including heat and certain chemical irritants. semanticscholar.org

The potential for this compound to modulate pain pathways has not been directly investigated. However, as discussed in the following section, related phenoxyacetamide derivatives have been identified as potent antagonists of the TRPV1 receptor, suggesting a potential mechanism for analgesic activity. nih.govresearchgate.net The blockade of TRPV1 is a validated target for the development of new pain therapies. nih.gov

Vanilloid Receptor (TRPV-1/VR1) Antagonism

The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that is predominantly expressed in sensory neurons. semanticscholar.orgnih.gov It is activated by a variety of stimuli, including capsaicin (the pungent component of chili peppers), heat, and acidic conditions. researchgate.net As an integrator of painful stimuli, TRPV1 is a promising therapeutic target for the development of novel analgesics. nih.govelsevierpure.com

Research into the discovery of new TRPV1 antagonists has identified phenoxyacetamide derivatives as a promising class of compounds. nih.govresearchgate.net A study focused on the design and synthesis of such derivatives led to the identification of potent human TRPV1 antagonists. nih.gov Although this compound was not specifically evaluated in that study, its structural similarity to the active compounds suggests it may possess TRPV1 antagonistic properties. The general structure-activity relationship for this class of compounds indicates that modifications to the phenoxy and acetamide moieties can significantly influence their inhibitory activity. nih.gov

Table 2: Investigational TRPV1 Antagonists This table lists examples of compounds investigated for their TRPV1 antagonist activity and is for informational purposes. It does not include this compound as its activity has not been reported.

| Compound Class | Reported Activity |

| Phenoxyacetamide Derivatives | Potent hTRPV1 Antagonism nih.gov |

| Benzothiazole Derivatives | Anesthesia-induced Hypothermia Prevention nih.gov |

| Cinnamamide Derivatives | Analgesic Effects |

| Urea Derivatives | Analgesic Effects |

Antimicrobial Efficacy

There is no publicly available scientific literature detailing the antimicrobial efficacy of this compound.

No studies were found that investigated the antibacterial spectrum and activity of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, no data on its minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) are available.

Similarly, there is no available research on the antifungal spectrum and activity of this compound. Data regarding its efficacy against various fungal species, including yeasts and molds, is absent from the current scientific literature.

Antiviral Properties

No specific research has been published on the antiviral properties of this compound.

There are no studies available that have evaluated the potential of this compound to inhibit viral proteases, including the main protease (Mpro) of SARS-CoV-2. Consequently, there is no data on its inhibitory concentration (IC₅₀) or mechanism of action against this or other viral proteases.

The scientific literature contains no information regarding the activity of this compound against retroviral infections. Its potential to inhibit key retroviral enzymes, such as HIV reverse transcriptase, has not been investigated.

Monoamine Oxidase (MAO) Inhibition

Selectivity Towards MAO-A and MAO-B Isoforms

Research into various phenoxyacetamide analogues has revealed that this class of compounds can exhibit significant and selective inhibitory activity against monoamine oxidase enzymes. nih.gov Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters and are split into two isoforms, MAO-A and MAO-B. nih.gov Selective inhibitors of these enzymes are valuable in the treatment of depression and neurodegenerative diseases, respectively. nih.gov

A study on a series of 2-phenoxyacetamide (B1293517) analogues demonstrated that structural modifications to the phenoxy ring system can lead to potent and selective inhibition of either MAO-A or MAO-B. nih.gov For instance, the introduction of certain substituents on the benzene (B151609) ring was found to increase inhibitory activity towards MAO-A over MAO-B. nih.gov While the specific effects of the 2-chloro and 4,6-dimethyl substitutions of this compound are not reported, these structural features would be expected to influence its binding affinity and selectivity for the active sites of the MAO isoforms. The general findings suggest that derivatives of acetamide could be developed as potential lead compounds for treating neurodegenerative or affective disorders. nih.gov

Table 1: MAO Inhibitory Activity of Selected Phenoxyacetamide Analogues nih.gov

| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity Index (SI = IC₅₀ MAO-B / IC₅₀ MAO-A) |

| 2-(4-Methoxyphenoxy)acetamide | 0.08 | 19.6 | 245 |

| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | 0.018 | 0.07 | 3.89 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A higher Selectivity Index indicates greater selectivity for MAO-A.

Reversibility of Enzyme Inhibition Studies

The nature of enzyme inhibition, whether reversible or irreversible, is a critical factor in the pharmacological profile of a drug. Reversible inhibitors bind non-covalently to the enzyme and can be readily dissociated, whereas irreversible inhibitors typically form a stable, covalent bond. Studies on MAO inhibitors have explored this aspect in detail. For example, certain novel benzisoxazole derivatives have been characterized as reversible inhibitors of both MAO-A and MAO-B. researchgate.net The reversibility of inhibition by phenoxyacetamide derivatives would likely depend on the specific chemical interactions between the compound and the enzyme's active site. Without specific experimental data for this compound, its mode of inhibition remains speculative.

Antiparasitic Investigations

The acetamide chemical scaffold is present in a number of compounds with demonstrated biological activity, including antiparasitic effects. For example, a study on 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide showed it to be an apoptosis inducer in the promastigote form of Leishmania mexicana, the causative agent of leishmaniasis. nih.gov This indicates that chloroacetamide derivatives have the potential for development as antiparasitic agents.

Another related area of investigation is the insecticidal activity of acetamide derivatives. Research on 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide has shown it to be effective against the cowpea aphid, Aphis craccivora. researchgate.net While these findings are for structurally distinct molecules, they highlight the broad bioactivity of the acetamide functional group. The presence of a chloro- and dimethyl-substituted phenoxy group in this compound suggests that it could possess its own unique spectrum of biological activities, including potential antiparasitic properties, though this requires experimental validation.

Structure Activity Relationship Sar and Rational Drug Design for Phenoxyacetamide Compounds

Elucidation of Structural Determinants for Biological Potency and Selectivity

This section would have detailed how the chloro and dimethyl substitutions on the phenoxy ring of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide influence its biological activity. It would have explored the electronic and steric effects of these substitutions on the compound's interaction with biological targets. For the broader class of phenoxyacetamides, research has shown that the nature and position of substituents on the aromatic ring can significantly impact potency and selectivity. For instance, studies on other phenoxyacetamide derivatives have demonstrated that halogen atoms can engage in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. nih.govresearchgate.net The methyl groups, being electron-donating and lipophilic, would also be expected to influence the compound's pharmacokinetic and pharmacodynamic properties.

Rational Design Principles for Optimized Phenoxyacetamide Analogues

Here, the article would have discussed the principles of rational drug design as they apply to modifying this compound to improve its therapeutic profile. This would involve computational modeling and synthetic chemistry strategies to design analogues with enhanced potency, selectivity, and reduced off-target effects. General principles in drug design often involve strategies like scaffold hopping, bioisosteric replacement, and functional group modification to optimize lead compounds. numberanalytics.com For halogenated compounds, rational design may involve leveraging the unique properties of halogen bonds to achieve tighter and more selective binding to a target. nih.govnih.gov

Development of Lead Compounds and Advanced Analogues for Specific Biological Targets

This subsection would have presented any known instances of this compound being identified as a lead compound for a specific biological target. It would have included data on its optimization into more advanced analogues with improved drug-like properties. The process of lead optimization is a critical phase in drug discovery, where a promising compound is chemically modified to enhance its therapeutic potential. nih.gov

Future Directions and Emerging Research Opportunities for 2 2 Chloro 4,6 Dimethylphenoxy Acetamide

Exploration of Novel Synthetic Routes and Advanced Methodologies

The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)acetamide and its analogs is a cornerstone of its continued investigation. While traditional methods, such as the reaction of an appropriate aminophenol with chloroacetyl chloride, have been established, the future lies in the adoption of more advanced and efficient synthetic strategies. neliti.com Researchers are increasingly exploring methodologies that offer higher yields, greater purity, and more environmentally friendly processes.

Advanced synthetic methodologies that hold promise for the synthesis of phenoxyacetamide derivatives include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better scalability and safety.

Catalytic C-H Activation: Rhodium-catalyzed C-H activation presents a novel approach for the functionalization of N-phenoxyacetamides, potentially leading to new derivatives. researchgate.net

Mechanochemical Grinding and Ultrasound: These methods offer solvent-free or solvent-reduced reaction conditions, aligning with the principles of green chemistry. nih.gov

| Methodology | Key Advantages | Potential Impact on Phenoxyacetamide Synthesis |

|---|---|---|

| Conventional Batch Synthesis | Well-established procedures | Baseline for comparison |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Faster library synthesis for screening |

| Flow Chemistry | High scalability, improved safety and control | Efficient large-scale production |

| Catalytic C-H Activation | Novel bond formations, access to new derivatives | Discovery of compounds with unique properties |

| Mechanochemistry/Ultrasound | Reduced solvent use, environmentally friendly | Greener and more sustainable synthesis |

Application of Advanced Computational Modeling for Predictive Compound Design

Computational chemistry is set to play a pivotal role in the future design of this compound derivatives. nih.gov By employing sophisticated modeling techniques, researchers can predict the biological activity and physicochemical properties of novel compounds before their synthesis, thereby saving time and resources. researchgate.net

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can identify the key molecular features that contribute to the biological activity of phenoxyacetamides, guiding the design of more potent analogs.

Molecular Docking: This technique can predict the binding interactions of this compound derivatives with specific biological targets, such as enzymes or receptors. This is particularly useful in understanding its mechanism of action. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry and study the electronic properties of these compounds, providing insights into their reactivity and stability. nih.gov

These computational tools will enable a more rational and targeted approach to drug discovery, moving away from traditional trial-and-error methods.

Broadening the Spectrum of Investigated Biological Activities and Therapeutic Applications

While phenoxyacetamide derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, there is significant potential to explore a wider array of therapeutic applications. nih.govnih.govresearchgate.net The unique chemical structure of this compound serves as a scaffold for the development of new therapeutic agents.

Future research could focus on:

Antiviral Activity: Given the urgent need for new antiviral drugs, screening this compound and its derivatives against a panel of viruses could uncover novel therapeutic leads.

Neuroprotective Effects: Investigating the potential of these compounds to protect against neurodegenerative diseases is another promising avenue.

Herbicidal and Insecticidal Properties: The chloroacetamide group is present in some herbicides, suggesting that this compound could be explored for applications in agriculture. nih.govresearchgate.net

A systematic screening of this compound and its analogs against diverse biological targets will be crucial in identifying new and unexpected therapeutic opportunities.

Development of Targeted Delivery Strategies for Phenoxyacetamide Compounds

To enhance the therapeutic efficacy and minimize potential side effects of phenoxyacetamide compounds, the development of targeted delivery strategies is essential. nih.gov Nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer a promising approach to deliver these compounds specifically to the site of action. nih.govnih.govmdpi.com

Targeting strategies can be broadly categorized as:

Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to their leaky vasculature. americanpharmaceuticalreview.com

Active Targeting: This involves modifying the surface of nanocarriers with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on target cells. mdpi.comnih.gov

| Nanocarrier Type | Description | Potential Advantages for Phenoxyacetamides |

|---|---|---|

| Liposomes | Vesicles composed of a lipid bilayer | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers | Controlled drug release, surface can be easily modified for targeting |

| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature | High drug loading capacity, good stability |

| Dendrimers | Highly branched, tree-like macromolecules | Well-defined structure, multivalency for targeting |

These advanced delivery systems can improve the pharmacokinetic profile of this compound, leading to more effective and safer treatments. researchgate.net

Integration of Phenoxyacetamide Research with Emerging Chemical and Biological Modalities

The future of research on this compound will also involve its integration with emerging chemical and biological modalities. nih.gov This interdisciplinary approach can lead to novel therapeutic strategies and a deeper understanding of its biological mechanisms.

Areas for integration include:

Combination Therapies: Investigating the synergistic effects of this compound with other approved drugs could reveal new treatment options for complex diseases like cancer. drugdiscoverytrends.com

Prodrug Development: Designing prodrugs of this compound can improve its solubility, stability, and targeted delivery.

Chemical Biology Tools: Synthesizing derivatives with photoaffinity labels or fluorescent tags can help identify the specific cellular targets and pathways modulated by this compound.

Integration with Biologics: Exploring the potential of conjugating this compound to biological molecules like antibodies could create highly specific and potent therapeutic agents. nih.gov

By embracing these emerging modalities, researchers can expand the therapeutic potential of the phenoxyacetamide scaffold and pave the way for the next generation of innovative medicines. nih.gov

Q & A

Basic: What are the recommended synthetic protocols for 2-(2-Chloro-4,6-dimethylphenoxy)acetamide, and how can reaction efficiency be optimized?

Answer:

A common synthesis route involves nucleophilic substitution between 2-chloro-4,6-dimethylphenol and chloroacetamide derivatives under alkaline conditions. For example, a procedure adapted from related acetamide syntheses uses K₂CO₃ as a weak base in acetonitrile, with stirring at room temperature for 24 hours . Reaction progress can be monitored via TLC, and purification involves filtration and solvent evaporation. To optimize efficiency, Design of Experiments (DoE) methodologies are recommended. These employ factorial designs to systematically vary parameters (e.g., base concentration, solvent polarity, temperature) and identify optimal conditions while minimizing experimental runs .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions (e.g., chlorine and methyl groups).

- FTIR : Validates functional groups (amide C=O stretch at ~1650–1700 cm⁻¹, aromatic C-Cl at ~550–850 cm⁻¹).

- Single-crystal XRD : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding) critical for stability studies .

- UV-Vis : Assesses electronic transitions for applications in photochemical studies.

Advanced: How can computational methods like quantum chemical calculations improve reaction design for derivatives of this compound?

Answer:

Quantum mechanics/molecular mechanics (QM/MM) simulations can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches using density functional theory (DFT) identify energetically favorable intermediates and guide the selection of catalysts or solvents . Coupling computational results with experimental validation (e.g., varying substituents on the phenoxy ring) enables systematic exploration of structure-activity relationships .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data for this compound?

Answer:

Discrepancies often arise from differences in reaction conditions (e.g., purity of starting materials, solvent effects). To resolve these:

Reproduce Protocols : Strictly follow published methods while documenting deviations (e.g., humidity, stirring rate).

Cross-Validate Data : Compare NMR/XRD results with databases (e.g., Cambridge Structural Database) to confirm structural consistency .

Statistical Analysis : Apply multivariate analysis to isolate variables affecting yield or spectral outcomes .

Advanced: What strategies are effective for studying the biological interactions of this compound, given its structural complexity?

Answer:

- Molecular Docking : Screen against target proteins (e.g., viral proteases or enzymes) using software like AutoDock Vina to predict binding affinities and modes .

- In Vitro Assays : Pair docking results with enzyme inhibition studies (e.g., IC₅₀ determination) in controlled cell lines.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications (e.g., halogen substitution) to correlate structural features with bioactivity .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

- Hazard Identification : Chlorinated aromatic compounds may exhibit toxicity or environmental persistence. Refer to SDS data for specific handling guidelines (e.g., PPE requirements, ventilation) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Chlorinated waste should be treated via approved incineration or chemical degradation methods.

Advanced: How can membrane separation technologies enhance purification of this compound from reaction mixtures?

Answer:

Nanofiltration or reverse osmosis membranes can selectively separate the target compound based on molecular weight (MW ~220–250 g/mol) and polarity. Optimization involves:

- Screening membrane materials (e.g., polyamide vs. cellulose acetate).

- Adjusting transmembrane pressure and solvent composition to maximize flux and rejection rates .

Advanced: What role does intramolecular hydrogen bonding play in the stability of this compound?

Answer:

Intramolecular C–H···O or N–H···O interactions (as observed in XRD studies) reduce conformational flexibility, enhancing thermal and oxidative stability . Computational studies (e.g., Hirshfeld surface analysis) quantify these interactions, guiding formulation strategies for long-term storage .

Basic: How can researchers validate the purity of synthesized batches?

Answer:

- HPLC/MS : Quantify impurities using reverse-phase chromatography with UV/Vis or mass detection.

- Elemental Analysis : Confirm C/H/N/Cl content within ±0.3% of theoretical values.

- Melting Point Consistency : Compare observed vs. literature values (±2°C tolerance) .

Advanced: What methodologies enable scalable synthesis without compromising yield or purity?

Answer:

- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes.

- Process Analytical Technology (PAT) : Real-time monitoring via in-line FTIR or Raman spectroscopy ensures consistent product quality during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.